molecular formula C21H13FN4O2S B2722997 2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1207060-23-8

2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Número de catálogo: B2722997
Número CAS: 1207060-23-8
Peso molecular: 404.42
Clave InChI: NEMJISOCNHQNDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene located in the Down syndrome critical region of chromosome 21, and its overexpression is implicated in the neurological pathogenesis of Down syndrome [Alzheimer's Association]. Consequently, this inhibitor serves as a critical pharmacological tool for investigating the role of DYRK1A in tau phosphorylation, amyloid-beta production, and cognitive deficits, thereby illuminating potential therapeutic avenues for Alzheimer's disease and Down syndrome-associated neurodegeneration [Alzheimer's Association]. Beyond neurology, DYRK1A inhibition is being explored in oncology, as this kinase regulates transcription factors and processes essential for cell cycle progression and proliferation [Cell Press]. Researchers utilize this compound to probe DYRK1A's function in cancer models and to assess the therapeutic potential of its inhibition in specific malignancies. Its high selectivity profile makes it an invaluable asset for dissecting complex DYRK1A-dependent signaling pathways in a wide range of disease contexts.

Propiedades

IUPAC Name

7-(4-fluorophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O2S/c22-14-6-4-13(5-7-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-8-2-1-3-17(26)24-15/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMJISOCNHQNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC21H16FN3O2S
Molecular Weight393.44 g/mol
logP4.1411
Polar Surface Area47.983 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. For instance, compounds related to thieno[3,2-d]pyrimidine structures have demonstrated inhibitory effects on MEK1/2 kinases, leading to reduced proliferation in cancer cell lines such as MV4-11 and MOLM13 at low micromolar concentrations .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, a related thieno[3,2-d]pyrimidine derivative was found to inhibit the growth of various cancer cell lines by inducing G0/G1 cell cycle arrest and promoting apoptosis. In vivo studies using xenograft models have shown dose-dependent tumor growth inhibition, suggesting potential for therapeutic use in oncology .

Antimicrobial Properties

In addition to its antitumor effects, the compound has been explored for antimicrobial activity. Studies have reported that certain thieno[3,2-d]pyrimidine derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the effect of a thieno[3,2-d]pyrimidine derivative on leukemia cell lines. The compound showed IC50 values in the low micromolar range (0.3 µM for MV4-11 cells), indicating potent antiproliferative effects through inhibition of ERK1/2 phosphorylation .
  • Antimicrobial Efficacy Testing
    • A series of experiments tested the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated that these compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting their potential as new antimicrobial agents .

Aplicaciones Científicas De Investigación

Structure and Composition

The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and a pyrido[1,2-a]pyrimidin-4-one moiety. Its molecular formula is C19H16FN5OC_{19}H_{16}FN_5O with a molecular weight of approximately 353.36 g/mol.

Antitumor Activity

Research indicates that compounds similar to 2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antitumor properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. A study published in Acta Pharmaceutica demonstrated that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of MAPK signaling pathways .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Thieno[3,2-d]pyrimidine derivatives have been reported to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study highlighted the synthesis of various thienopyrimidine analogs that demonstrated potent activity against resistant bacterial strains .

Inhibition of Enzymatic Activity

Another significant application lies in the inhibition of specific enzymes such as deubiquitinating enzymes. Compounds with similar structures have been shown to inhibit the activity of USP14, an enzyme implicated in various diseases including cancer and neurodegenerative disorders. The inhibition of USP14 can lead to enhanced proteasomal degradation of oncogenic proteins, thus providing a therapeutic avenue for cancer treatment .

Case Study 1: Antitumor Efficacy

In a controlled study involving xenograft models, a derivative of the compound was administered to evaluate its antitumor efficacy. Results indicated a significant reduction in tumor size compared to control groups, correlating with an increase in apoptosis markers within tumor tissues .

Case Study 2: Antibacterial Activity Assessment

A series of in vitro assays were conducted to assess the antibacterial activity of thieno[3,2-d]pyrimidine derivatives against multidrug-resistant bacterial strains. The derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL, showcasing their potential as effective antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntitumorThieno[3,2-d]pyrimidine DerivativesInduced apoptosis in cancer cells
AntibacterialThieno[3,2-d]pyrimidine AnaloguesBroad-spectrum activity
Enzyme InhibitionUSP14 InhibitorsEnhanced degradation of oncogenic proteins

Table 2: Synthesis Overview

StepReagents UsedConditionsYield (%)
CyclizationVarious amines and aldehydesReflux in organic solventsOptimized yields
FunctionalizationElectrophilic substitution reactionsControlled temperatureVariable yields

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Core Scaffold Variations

The target compound’s unique thieno[3,2-d]pyrimidinone-pyrido[1,2-a]pyrimidinone hybrid distinguishes it from simpler pyridopyrimidinone derivatives. For example:

  • 2-[(4-Chlorophenyl)amino]-3-{(E)-[(2-furylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): Replaces the thienopyrimidinone with a chloroanilino group and introduces a furfurylimino side chain. The absence of the thienopyrimidinone core may reduce π-stacking interactions critical for binding to certain enzyme pockets .

Substituent Analysis

Table 1: Substituent Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compound ID Substituents at Key Positions Structural Features Source
Target Compound 7-(4-fluorophenyl), thieno[3,2-d]pyrimidinone, methyl linker Bicyclic hybrid system N/A
Compound 5 () 3-fluoro-4-methoxyphenyl, tetrahydropyridinyl Electron-withdrawing fluorine and methoxy groups enhance solubility
Compound 10 () 3-fluoro-4-methoxyphenyl, octahydro-pyrrolopyridinyl Rigid bicyclic amine improves target selectivity
Compound 15 () 3,4-dimethoxyphenyl, 3-methylpiperazinyl Methoxy groups modulate lipophilicity; piperazine aids in solubility
Compound 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine Benzisoxazole-piperidine motif common in antipsychotic agents
Key Observations:
  • Fluorine Substitution : The 4-fluorophenyl group in the target compound (vs. 3-fluoro-4-methoxyphenyl in derivatives) may alter steric and electronic profiles, affecting binding to hydrophobic enzyme regions.
  • Linker Diversity : The methyl bridge in the target compound contrasts with piperazinyl () or acrylamide () linkers, which are often used to enhance conformational flexibility or covalent binding .

Potential Pharmacological Implications

Though direct activity data are unavailable, structural parallels suggest possible applications:

  • Kinase Inhibition: The thienopyrimidinone scaffold resembles ATP-competitive kinase inhibitors (e.g., imatinib derivatives).
  • CNS Activity : The benzisoxazole-piperidine motif in is associated with dopamine receptor modulation, but the target compound lacks this feature .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.